molecular formula C16H25NO2 B2890557 N-(3-hydroxy-4,4-dimethylpentyl)-2-(m-tolyl)acetamide CAS No. 1396854-18-4

N-(3-hydroxy-4,4-dimethylpentyl)-2-(m-tolyl)acetamide

Cat. No. B2890557
CAS RN: 1396854-18-4
M. Wt: 263.381
InChI Key: YWCXESHIHJIUFY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-2-(m-tolyl)acetamide, commonly known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s, but its use as a recreational drug only emerged in the 2000s. HDMP-28 has gained popularity in the drug market due to its potent stimulant effects, which are similar to those of amphetamines.

Scientific Research Applications

  • Crystal Structure Analysis :

    • KR-25003, a potent analgesic capsaicinoid, has a crystal structure involving N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide. This structure is stabilized by intermolecular hydrogen bonds, indicating potential applications in understanding molecular interactions and design in pharmacology (Park, Lee, Kim, & Park, 1995).
  • Chemoselective Acetylation :

    • The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst demonstrates an important application in synthetic organic chemistry. This process is significant for the synthesis of antimalarial drugs and explores various acyl donors (Magadum & Yadav, 2018).
  • Hydrolysis Kinetics and Mechanism :

    • The study on the hydrolysis kinetics and mechanism of N-substituted amides, using N-methylacetamide as a model, in high-temperature water, contributes to the understanding of chemical reaction dynamics under varied conditions. This has implications in the study of organic reaction mechanisms and can be useful in industrial chemical processes (Duan, Dai, & Savage, 2010).
  • Silylation and Structure Analysis :

    • The synthesis and structural analysis of silylated derivatives of N-(2-hydroxyphenyl)acetamide indicate potential applications in material science and organic synthesis. This work contributes to the development of new materials and the understanding of molecular structures (Nikonov et al., 2016).
  • Electrochemical Studies :

    • The electrochemical oxidation of acetaminophen and the kinetic evaluation of its hydrolysis, hydroxylation, and dimerization processes, present significant applications in pharmaceutical chemistry and environmental studies. This research provides insights into drug metabolism and environmental monitoring of pharmaceuticals (Nematollahi et al., 2009).

properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-6-5-7-13(10-12)11-15(19)17-9-8-14(18)16(2,3)4/h5-7,10,14,18H,8-9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCXESHIHJIUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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